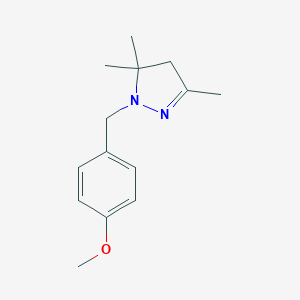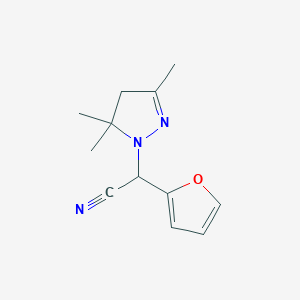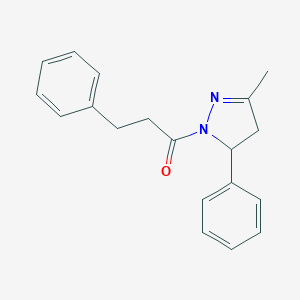
2-(2,6-Dimethylphenyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dimethylphenyl)hydrazinecarbothioamide, commonly known as DMPT, is a chemical compound that has gained significant attention in the field of animal nutrition and aquaculture. It is a sulfur-containing organic compound that is used as a feed additive in animal diets to enhance their growth performance and improve their overall health. DMPT is also used in aquaculture to increase the feed intake and growth rate of fish and shrimp.
作用机制
The mechanism of action of DMPT is not fully understood, but it is believed to work by increasing the production of appetite-stimulating hormones in animals. DMPT has also been shown to increase the activity of digestive enzymes, which can improve the efficiency of nutrient absorption in animals. In aquaculture, DMPT is believed to increase the palatability of feed, which can lead to increased feed intake and growth rate in fish and shrimp.
Biochemical and Physiological Effects:
DMPT has been shown to have several biochemical and physiological effects in animals. It can increase the activity of digestive enzymes, improve the efficiency of nutrient absorption, and enhance the immune system. DMPT has also been shown to have antimicrobial properties, which can help to reduce the risk of infections in animals. In aquaculture, DMPT has been found to increase the growth rate and survival rate of fish and shrimp.
实验室实验的优点和局限性
DMPT has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. DMPT is also stable and can be stored for long periods of time without degradation. However, DMPT has some limitations for lab experiments. It is a sulfur-containing compound, which can interfere with some biochemical assays. DMPT is also a potent appetite stimulant, which can make it difficult to control the feed intake of animals in experiments.
未来方向
There are several future directions for research on DMPT. One area of interest is the potential use of DMPT in human nutrition. DMPT has been shown to have several health benefits in animals, and it is possible that it could have similar effects in humans. Another area of interest is the development of new synthesis methods for DMPT that are more efficient and environmentally friendly. Finally, there is a need for more research on the mechanism of action of DMPT and its effects on different species of animals. This could lead to the development of new applications for DMPT in animal nutrition and aquaculture.
合成方法
DMPT can be synthesized by reacting 2,6-dimethylaniline with carbon disulfide and hydrazine hydrate. The reaction takes place in the presence of a catalyst and proceeds through a series of steps to yield DMPT as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
DMPT has been extensively studied for its potential use in animal nutrition and aquaculture. Several research studies have shown that DMPT can improve the growth performance of animals and increase their feed intake. DMPT has also been shown to have antimicrobial properties, which can help to reduce the risk of infections in animals. In aquaculture, DMPT has been found to increase the growth rate and survival rate of fish and shrimp.
属性
产品名称 |
2-(2,6-Dimethylphenyl)hydrazinecarbothioamide |
|---|---|
分子式 |
C9H13N3S |
分子量 |
195.29 g/mol |
IUPAC 名称 |
(2,6-dimethylanilino)thiourea |
InChI |
InChI=1S/C9H13N3S/c1-6-4-3-5-7(2)8(6)11-12-9(10)13/h3-5,11H,1-2H3,(H3,10,12,13) |
InChI 键 |
WALYZNIJAFNYPR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NNC(=S)N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NNC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4](/img/structure/B257719.png)
![methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B257727.png)
![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)
acetonitrile](/img/structure/B257741.png)








